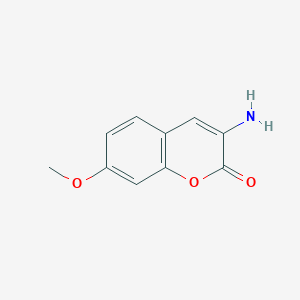

3-amino-7-methoxy-2H-chromen-2-one

Description

3-Amino-7-methoxy-2H-chromen-2-one is a chromenone derivative characterized by a benzopyrone core with an amino group at position 3 and a methoxy substituent at position 7. Chromenones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amino and methoxy groups in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-amino-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGEMGLHPFINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-methoxy-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride followed by the addition of acetoacetic ester and concentrated sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production methods for coumarin derivatives, including this compound, often involve large-scale Pechmann condensation reactions. These methods utilize homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride and zinc chloride .

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

3-amino-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It is used in the production of optical brighteners, photosensitizers, and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-amino-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation with ultraviolet light . In medicinal applications, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Solubility Profiles

- Amino vs. Acetyl Groups: The 3-amino group in the target compound donates electrons via resonance, increasing electron density in the chromenone ring. In contrast, 3-acetyl-7-methyl-2H-chromen-2-one (3-COCH₃) exhibits electron-withdrawing effects, reducing reactivity in nucleophilic substitutions .

- Methoxy vs. Hydroxy Substituents : The 7-methoxy group enhances lipophilicity and steric hindrance compared to 7-hydroxy derivatives (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one), which participate in hydrogen bonding and increase aqueous solubility .

Biological Activity

3-Amino-7-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified under the coumarin family, characterized by its chromenone structure. Its molecular formula is and it features an amino group at the 3-position and a methoxy group at the 7-position. This unique substitution pattern contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antibiotics.

- Anticancer Properties : The compound shows promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves induction of apoptosis and cell cycle arrest.

- Antioxidant Effects : Its ability to scavenge free radicals suggests potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Specific Action | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anticancer | Cytotoxicity in MCF-7 cells (IC50: 25 µM) | |

| Antioxidant | Scavenging free radicals |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidative Mechanisms : It mitigates oxidative damage by enhancing the activity of endogenous antioxidant enzymes.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial potential was assessed against Staphylococcus aureus and Escherichia coli. The compound displayed MIC values of 15 µM against S. aureus, indicating strong bactericidal activity. Further analysis showed that it inhibited protein synthesis and disrupted cell wall integrity.

Q & A

Q. What are the common synthetic routes for 3-amino-7-methoxy-2H-chromen-2-one, and how can its purity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions followed by functional group modifications. For example:

Core Formation : Start with 7-methoxycoumarin derivatives and introduce the amino group at position 3 via nucleophilic substitution using ammonia or protected amines under reflux conditions in polar solvents (e.g., ethanol or DMF) .

Reductive Amination : Alternatively, reduce a nitro-substituted precursor (e.g., 3-nitro-7-methoxy-2H-chromen-2-one) using NaBH₄ or catalytic hydrogenation with Pd/C .

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) and ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer :

Crystal Growth : Recrystallize the compound from ethanol/water mixtures to obtain single crystals .

Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SHELX (SHELXL for refinement, SHELXS for structure solution). Key parameters: R-factor < 0.05, hydrogen bonding networks analyzed via ORTEP-3 .

- Example : The amino group’s planarity and hydrogen bonding with the methoxy oxygen can be resolved, confirming intramolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, amino protons at δ 5.2–5.5 ppm). Compare with analogs like 7-hydroxy-4-methylcoumarin .

- FT-IR : Confirm NH₂ (3350–3300 cm⁻¹) and carbonyl (1700–1720 cm⁻¹) groups .

- Mass Spectrometry : ESI-HRMS to verify molecular ion [M+H]⁺ (e.g., m/z 206.08 for C₁₀H₁₁NO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test DMF vs. ethanol for aminolysis; DMF may enhance reactivity but require higher temperatures (80–100°C) .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions.

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethyl lactate to reduce environmental impact .

- Yield Tracking : Monitor via TLC and optimize reaction time (typically 12–24 hrs) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol shifts in DMSO-d₆) .

- 2D NMR : Perform HSQC and HMBC to assign ambiguous peaks (e.g., correlating NH₂ protons with C-3) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What computational strategies are effective for studying its biological interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Key residues: Arg120, Tyr355 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- QSAR Studies : Develop models using MOE to correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity .

Q. How does the substitution pattern influence its biological activity compared to analogs?

- Methodological Answer :

- SAR Analysis : Compare with derivatives like 3-acetyl-7-methoxycoumarin:

- Antimicrobial Activity : Amino groups enhance solubility and bacterial membrane penetration (MIC: 8–16 µg/mL vs. S. aureus) .

- Anticancer Screening : Test against MCF-7 cells via MTT assay. EC₀ values correlate with methoxy group’s electron-donating effects .

- Fluorescence Studies : The amino group increases quantum yield (Φ = 0.45 vs. 0.25 for non-amino analogs), useful in cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.